molecular formula C10H16N2O2 B154058 Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 133261-08-2

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B154058
CAS No.: 133261-08-2
M. Wt: 196.25 g/mol
InChI Key: SQVBMKQXLRPNMU-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture

Chemical Reactions Analysis

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, diketones, and transition-metal catalysts . For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can produce regioisomeric pyrazoles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles with diverse functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses. For instance, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVBMKQXLRPNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192432
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133261-08-2
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133261-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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